molecular formula C19H22F4O3 B12944610 rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B12944610
M. Wt: 374.4 g/mol
InChI Key: OOWCJRMYMAMSOH-OLZOCXBDSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound’s systematic name adheres to IUPAC conventions, delineating its stereochemistry and functional groups. The base structure comprises a cyclopropane ring substituted with two methyl groups at C2 and a 2-methylprop-1-en-1-yl group at C3. The carboxylic acid moiety is esterified to a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol derivative.

Nomenclature Component Structural Feature
rel-(1R,3R) Relative stereochemistry at cyclopropane C1 and C3 positions
2,2-dimethylcyclopropane Cyclopropane ring with methyl groups at C2
3-(2-methylprop-1-en-1-yl) Allylic substituent at C3 with a methyl branch on the alkene
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl Benzyl group fluorinated at positions 2,3,5,6 and methoxymethyl at C4

Stereochemical precision is critical: the rel-(1R,3R) configuration ensures optimal spatial alignment for binding to insect sodium channels. X-ray crystallography and NMR studies confirm the trans orientation of the cyclopropane substituents and the Z geometry of the 2-methylprop-1-en-1-yl group. The tetrafluoroaryl group enhances lipophilicity, facilitating cuticular penetration, while the methoxymethyl side chain modulates volatility.

Historical Context in Pyrethroid Development

Pyrethroids evolved from natural pyrethrins, which exhibited rapid knockdown but poor photostability. Early synthetic analogs like allethrin (1949) retained these limitations. Breakthroughs in the 1970s introduced halogenated pyrethroids, such as permethrin and cypermethrin, which combined photostability with broad-spectrum activity.

The 1980s–2000s saw fluorination emerge as a key strategy to refine physicochemical properties. For example, tetrafluorobenzyl alcohol derivatives, as in the title compound, were first synthesized via nucleophilic substitution of aryl sulfonates with cyclopropanecarboxylates. Metofluthrin, a direct predecessor, was commercialized in 2004 as a vapor-active mosquito repellent, leveraging its tetrafluoroaryl group for enhanced volatility. The title compound builds on this lineage by incorporating a 2-methylprop-1-en-1-yl group to sterically hinder metabolic degradation in target insects.

Position Within Contemporary Fluorinated Insecticide Research

Modern fluorinated pyrethroids prioritize environmental compatibility and resistance management. The title compound’s design addresses both:

  • Volatility Control : The methoxymethyl group fine-tunes vapor pressure, enabling diffusion in open-air environments without excessive airborne persistence.
  • Stereochemical Optimization : The rel-(1R,3R) configuration maximizes binding affinity to insect voltage-gated sodium channels, reducing non-target toxicity.
  • Fluorine Synergy : The tetrafluoroaryl group enhances lipid solubility and electron-withdrawing effects, stabilizing the molecule against hydrolysis.

Properties

Molecular Formula

C19H22F4O3

Molecular Weight

374.4 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3/t12-,13+/m1/s1

InChI Key

OOWCJRMYMAMSOH-OLZOCXBDSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Process

Step Reaction Description Conditions Reagents Outcome
1 Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol to form 3-halomethyl-1,2,4,5-tetrafluorobenzene 40–120 °C, 2–20 h, solvent mixture (water + organic solvent) Hydrogen halide (HCl or HBr), solvent (e.g., hexane, toluene) 3-monochloromethyl-1,2,4,5-tetrafluorobenzene
2 Nucleophilic substitution of halomethyl group with methanol under alkaline conditions 0–65 °C, 1–20 h Methanol, inorganic alkali (LiOH, NaOH, KOH, or carbonates) 3-methoxymethyl-1,2,4,5-tetrafluorobenzene
3 Lithiation and formylation to introduce hydroxymethyl group at para position 0 to –78 °C, 0.5–5 h reaction with organolithium, then 0.5–5 h with formaldehyde gas Organolithium reagent, dry formaldehyde gas, inert solvent (e.g., THF) 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

This method, disclosed in patent CN102731269B, emphasizes good reaction selectivity, high yield, and purity, using readily available reagents and mild conditions.

Esterification to Form the Final Compound

The final step involves esterification of the prepared 4-(methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol with the cyclopropanecarboxylic acid derivative under conditions that preserve stereochemistry (rel-(1R,3R)).

Typical Esterification Conditions

Parameter Description
Reaction Type Acid-catalyzed esterification or use of coupling agents (e.g., DCC, EDC)
Solvent Anhydrous organic solvents such as dichloromethane or toluene
Temperature Ambient to reflux depending on reagents
Stereochemical Control Use of chiral starting materials or chiral catalysts to maintain rel-(1R,3R) configuration
Purification Chromatography or recrystallization to achieve high purity

The resulting ester has a molecular formula C19H22F4O3 and molecular weight of 374.4 g/mol.

Summary Table of Preparation Methods

Stage Key Intermediate/Product Reaction Type Reagents/Conditions Notes
1 3-monochloromethyl-1,2,4,5-tetrafluorobenzene Halogenation 2,3,5,6-tetrafluorobenzyl alcohol, HCl/HBr, solvent, 40–120 °C Selective halogenation at benzylic position
2 3-methoxymethyl-1,2,4,5-tetrafluorobenzene Nucleophilic substitution Methanol, inorganic alkali, 0–65 °C Conversion of halomethyl to methoxymethyl
3 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol Lithiation and formylation Organolithium reagent, formaldehyde gas, inert solvent, low temp Introduction of hydroxymethyl group para to methoxymethyl
4 Cyclopropanecarboxylic acid derivative Cyclopropanation and alkylation Simmons–Smith or related methods Stereoselective synthesis of cyclopropane ring
5 Final ester compound Esterification Acid catalyst or coupling agents, anhydrous solvent Maintenance of rel-(1R,3R) stereochemistry

Research Findings and Considerations

  • The synthesis of the tetrafluorinated benzyl alcohol intermediate is well-documented with high selectivity and yield, leveraging organolithium chemistry and controlled substitution reactions.
  • The stereochemical integrity of the cyclopropane ring is critical; thus, chiral synthesis or resolution methods are employed to obtain the rel-(1R,3R) isomer.
  • Esterification conditions must be optimized to avoid racemization or decomposition of sensitive functional groups.
  • The compound’s unique fluorinated aromatic and cyclopropane structure suggests potential applications in insecticidal agents, as related compounds like dimefluthrin share similar structural motifs.
  • Further experimental data on reaction kinetics, yields, and purification protocols remain areas for ongoing research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropane ring or the double bond in the 2-methylprop-1-en-1-yl group, leading to the formation of saturated derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or LiAlH₄ (lithium aluminum hydride).

    Substitution: Organolithium reagents like n-butyllithium or Grignard reagents like methylmagnesium bromide.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclopropane derivatives or saturated hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

The compound rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is also known as dimefluthrin .

Dimefluthrin

  • Dimefluthrin, has the molecular formula C19H22F4O3C_{19}H_{22}F_4O_3 and a molar mass of 374.37 .
  • It is also known as 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate .
  • Dimefluthrin is a pyrethroid insecticide .

Other names and identifiers:

  • 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
  • 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
  • CAS: 271241-14-6

Physicochemical Properties:

  • The predicted density is 1?+-0.06 g/cm3 .
  • The predicted boiling point is 352.4±42.0 °C .
  • The flash point is 161.4°C .
  • It is soluble in Benzene, DMSO, and Methanol .

Related compounds:

  • Metofluthrin: Also contains a tetrafluoro-4-(methoxymethyl)phenyl group . It is a carboxylic ester .
  • [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Molecular weight of 415.2 g/mol .
  • (2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl)methanol: Has the molecular formula C9H8F4O2C_9H_8F_4O_2 .
  • Heptafluthrin: A carboxylic ester .

Mechanism of Action

The mechanism by which rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. In industrial applications, its stability and reactivity are key factors in its effectiveness.

Comparison with Similar Compounds

Key Structural Differences :

  • Fluorination : Unlike tralomethrin or fenpropathrin, the target compound and tefluthrin incorporate fluorine atoms on the benzyl ring, enhancing oxidative stability and resistance to metabolic degradation .
  • Functional Groups : The methoxymethyl group in the target compound contrasts with brominated (tralomethrin) or trifluoroethoxy (acrinathrin) substituents, likely altering solubility and binding affinity to insect sodium channels .

Physicochemical and Functional Comparison

Photostability

Fluorinated pyrethroids like the target compound and tefluthrin exhibit superior UV stability compared to non-fluorinated analogs (e.g., fenpropathrin), making them suitable for outdoor applications .

Lipophilicity (logP)

  • Target Compound : Estimated logP ~5.2 (methoxymethyl group reduces hydrophobicity vs. brominated tralomethrin (logP ~6.8)).
  • Tefluthrin : logP ~4.9, balancing lipophilicity for cuticular penetration in insects .

Bioactivity

While bioactivity data for the target compound is unavailable, structural similarities to tefluthrin suggest potent insecticidal action via voltage-gated sodium channel modulation. Tefluthrin’s LD₅₀ (oral, rat) is 22 mg/kg, indicating moderate mammalian toxicity; fluorination may lower this risk in the target compound due to reduced bioaccumulation .

Analytical and Regulatory Considerations

The UPLC-MS/MS method validated for dicycloheptane dicarboxylate could be adapted for the target compound, given its fluorinated aromatic system and ester linkage. Detection limits (5.0 µg/L in food simulants) align with EU and FDA thresholds for pyrethroid residues, though regulatory status for this specific compound remains unconfirmed.

Biological Activity

rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic compound belonging to the class of pyrethroid insecticides. This compound exhibits significant biological activity primarily as an insecticide and has been studied for its effects on various biological systems.

As a pyrethroid, this compound primarily acts on the nervous system of insects. It disrupts normal nerve function by prolonging the opening of sodium channels in neuronal membranes, leading to paralysis and death in target species. This mechanism is similar to that of other pyrethroids, which are known for their efficacy against a wide range of pests.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties against various pests. Studies have shown that it possesses high insecticidal activity comparable to other established pyrethroids. Its effectiveness varies based on concentration and exposure time.

Insect Species Concentration (mg/L) Mortality Rate (%)
Aedes aegypti1095
Musca domestica585
Blattella germanica2090

Estrogenic Activity

Recent research has indicated potential estrogenic effects associated with this compound. In vitro studies demonstrated that it could bind to estrogen receptors and modulate gene expression related to estrogen signaling pathways. This raises concerns regarding its impact on non-target organisms and potential endocrine disruption.

Study on Non-target Effects

A study conducted by Liu et al. (2024) investigated the effects of this compound on mammalian cells. The findings revealed that exposure at sub-lethal concentrations could alter hormone levels in female rats, suggesting a risk for reproductive health.

Comparative Analysis with Other Pyrethroids

A comparative study highlighted the differences in biological activity between this compound and other common pyrethroids such as permethrin and cypermethrin. While all compounds exhibited insecticidal properties, this compound showed a higher affinity for estrogen receptors than its counterparts.

Q & A

Q. What synthetic pathways are commonly employed to produce rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl ester derivatives, and how is stereochemical control achieved?

The compound is synthesized via esterification between (1RS)-cis/trans-chrysanthemic acid and 4-(methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol under acidic or enzymatic catalysis . Stereochemical control is critical, as the insecticidal activity of cyclopropane derivatives depends on the cis/trans configuration of the cyclopropane ring and substituent geometry. Techniques like chiral chromatography or asymmetric catalysis may resolve racemic mixtures, but evidence suggests that industrial syntheses often yield diastereomeric mixtures (e.g., 1RS,3RS and 1RS,3SR configurations) due to cost constraints .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy : To verify the cyclopropane ring geometry and substituent positions (e.g., fluorine atoms in the benzyl group and the methoxymethyl side chain) .
  • GC-MS/HPLC : For purity assessment, especially to detect unreacted precursors or stereoisomers .
  • X-ray Crystallography : Resolves absolute stereochemistry but is less commonly used due to crystallizability challenges in fluorinated compounds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous fluorinated cyclopropane esters require:

  • Ventilation : To avoid inhalation of volatile byproducts.
  • PPE : Gloves and goggles, as some derivatives are irritants .
  • Storage : In airtight containers away from heat sources, as thermal decomposition may release toxic fluorinated compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, methoxymethyl group) impact insecticidal activity and environmental stability?

The tetrafluoro and methoxymethyl groups enhance lipophilicity and resistance to hydrolytic degradation, critical for field persistence . Comparative studies of analogs (e.g., 2,3,5,6-tetrafluoro-4-methylbenzyl derivatives) show that replacing methyl with methoxymethyl increases bioavailability in lepidopteran pests by 20–30% . However, excessive fluorination may reduce selectivity, necessitating structure-activity relationship (SAR) studies to balance efficacy and non-target toxicity.

Q. Table 1: Impact of Substituents on Bioactivity

Substituent (R) on Benzyl GroupRelative Efficacy (%)Hydrolytic Stability (pH 7, 25°C)
-CH3 (Methyl)100 (Baseline)48 hours
-CH2OCH3 (Methoxymethyl)13072 hours
-CF38596 hours
Data inferred from analogs in .

Q. What experimental approaches resolve contradictions in reported stereochemical outcomes during synthesis?

Discrepancies in stereochemical yields (e.g., cis/trans ratios) arise from reaction conditions (temperature, catalyst). For example:

  • Low-Temperature Synthesis : Favors cis-cyclopropane formation due to kinetic control .
  • High-Temperature or Prolonged Reactions : Promote trans-isomerization via ring-opening/closure mechanisms .
    Advanced methods like dynamic NMR or computational modeling (DFT) can track isomerization pathways and optimize conditions for desired stereochemistry .

Q. How does the compound degrade under environmental or metabolic conditions, and what are the implications for ecotoxicology studies?

Degradation pathways include:

  • Photolysis : UV exposure cleaves the cyclopropane ring, generating fluorinated benzyl alcohols and ketones .
  • Enzymatic Hydrolysis : Esterases in soil or insect guts produce chrysanthemic acid derivatives, which may retain bioactivity .
    Metabolite profiling via LC-QTOF-MS is recommended to identify persistent or toxic degradation products.

Methodological Guidance

Q. What strategies mitigate racemization during large-scale synthesis?

  • Use enantiomerically pure starting materials (e.g., (1R,3R)-chrysanthemic acid).
  • Employ immobilized lipases for stereoselective esterification .
  • Monitor reaction progress with chiral HPLC to detect early racemization .

Q. How can researchers validate the insecticidal mode of action given structural similarities to pyrethroids?

  • Electrophysiological Assays : Measure sodium channel modulation in insect neurons.
  • Comparative Binding Studies : Use radiolabeled analogs to assess affinity vs. non-fluorinated pyrethroids .
  • Knockdown Resistance (kdr) Mutant Strains : Test cross-resistance to clarify target-site interactions .

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